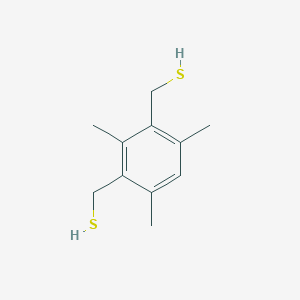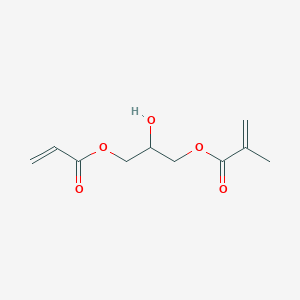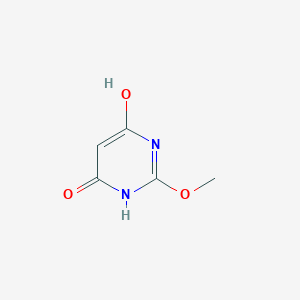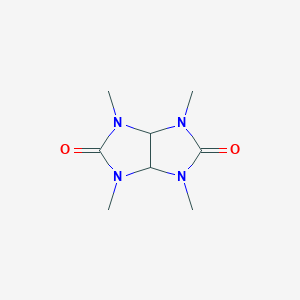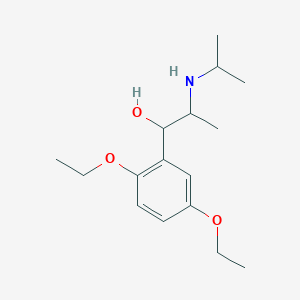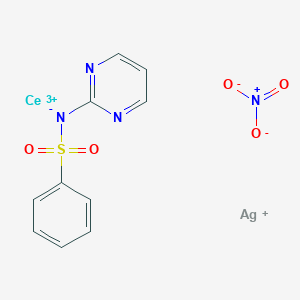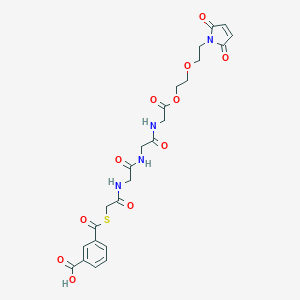
5-Moctggg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Moctggg is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a maleimide group, a carboxybenzoyl thioacetyl group, and a tripeptide sequence of glycyl-glycyl-glycinate. The presence of these functional groups and peptide sequences makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Moctggg involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the maleimide group. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the glycine residues are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Peptide Coupling: The protected glycine residues are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the tripeptide sequence.
Introduction of Carboxybenzoyl Thioacetyl Group: The carboxybenzoyl thioacetyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under acidic or basic conditions to expose the amino groups.
Maleimide Group Addition: The maleimide group is introduced through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-Moctggg can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxybenzoyl thioacetyl group.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Moctggg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Moctggg involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The carboxybenzoyl thioacetyl group can participate in redox reactions, affecting cellular redox balance. The tripeptide sequence may interact with enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
N-Maleimidoacetylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
3-Carboxybenzoylthioacetylglycyl-glycyl-glycine: Similar structure but lacks the maleimide group.
N-Maleimido-3-oxapentylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
Uniqueness
5-Moctggg is unique due to the presence of both the maleimide group and the carboxybenzoyl thioacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
131274-04-9 |
|---|---|
分子式 |
C24H26N4O11S |
分子量 |
578.6 g/mol |
IUPAC名 |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
InChIキー |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Key on ui other cas no. |
131274-04-9 |
同義語 |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)



